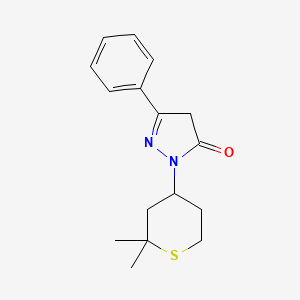
9-Chloro-4,5-dimethoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-4,5-dimethoxyacridine is a heteroaromatic compound belonging to the acridine family. Acridines are known for their tricyclic structure containing a nitrogen atom. This particular compound is characterized by the presence of chlorine and methoxy groups at the 9th, 4th, and 5th positions, respectively. Acridine derivatives have been widely studied due to their diverse applications in medicinal chemistry, particularly as antibiotics, antimalarials, and anticancer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4,5-dimethoxyacridine typically begins with 4,5-dimethoxyacridone as the starting material. The process involves halogenation at the 9th position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 9-Chloro-4,5-dimethoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form acridone derivatives or reduced to acridane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) in methanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of 9-substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of acridane derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-4,5-dimethoxyacridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Chloro-4,5-dimethoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, inhibiting replication and transcription processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . The molecular targets include DNA and various enzymes involved in the replication process .
Comparación Con Compuestos Similares
- 9-Bromo-4,5-dimethoxyacridine
- 9-Fluoro-4,5-dimethoxyacridine
- 9-Triflate-4,5-dimethoxyacridine
- 9-Lithiated-4,5-dimethoxyacridine
Comparison:
- 9-Bromo-4,5-dimethoxyacridine: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different photophysical properties .
- 9-Fluoro-4,5-dimethoxyacridine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity .
- 9-Triflate-4,5-dimethoxyacridine: The triflate group enhances its reactivity in cross-coupling reactions .
- 9-Lithiated-4,5-dimethoxyacridine: Highly reactive intermediate used in various organic transformations .
9-Chloro-4,5-dimethoxyacridine stands out due to its unique combination of chlorine and methoxy groups, which impart specific chemical and photophysical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
89784-84-9 |
|---|---|
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
9-chloro-4,5-dimethoxyacridine |
InChI |
InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3 |
Clave InChI |
PWMQDSYKIUIZDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


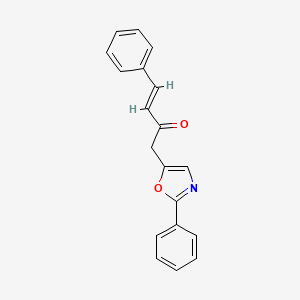
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)

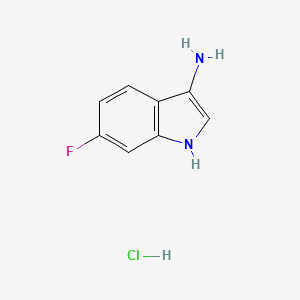
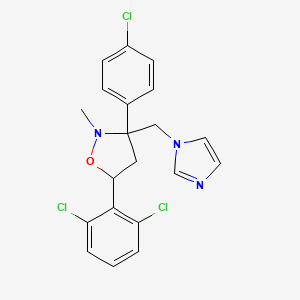
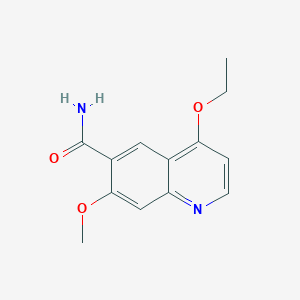
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
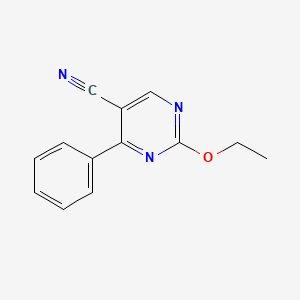
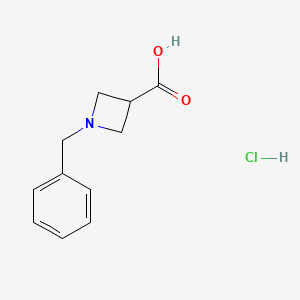
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
